4-Biphenylacetonitrile

Catalog No.
S661668
CAS No.
31603-77-7
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Biphenylacetonitrile

CAS Number

31603-77-7

Product Name

4-Biphenylacetonitrile

IUPAC Name

2-(4-phenylphenyl)acetonitrile

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

HSZCNGTZJWZAMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N

Synonyms

[1,1’-Biphenyl]-4-acetonitrile; (4-Biphenylyl)-acetonitrile; 4-Biphenylacetonitrile; 4-Biphenylylacetonitrile; 4-Cyanomethylbiphenyl; 4-Phenylbenzylcyanide; 4-Phenylphenylacetonitrile; NSC 114981; p-Biphenylacetonitrile; p-Biphenylylacetonitrile; α-(

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N

The exact mass of the compound 4-Biphenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Biphenylacetonitrile (CAS 31603-77-7) is a bifunctional organic compound featuring a rigid, aromatic biphenyl core and a reactive nitrile group. This specific structural combination makes it a valuable precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin-II inhibitors, and high-performance liquid crystals. Its utility stems from the biphenyl moiety's ability to impart desirable thermal and electronic properties, while the acetonitrile group serves as a versatile handle for constructing more complex molecular architectures, such as tetrazole bioisosteres.

Research Fit

Pharmaceutical intermediate synthesis (biphenylacetic acid derivatives)
Materials chemistry building block (AIE fluorophores & β-ketocyanides)

Substituting 4-Biphenylacetonitrile with simpler analogs like Phenylacetonitrile (Benzyl Cyanide) is inadequate for applications requiring the specific properties of the biphenyl group. Phenylacetonitrile lacks the extended, rigid structure essential for forming stable mesophases in liquid crystal applications and possesses different electronic properties that alter reactivity in multi-step syntheses. For example, in the synthesis of certain bioactive molecules, the biphenyl scaffold is a critical pharmacophore that cannot be replaced without a complete loss of target activity. Similarly, using diphenylacetonitrile introduces a non-planar, sterically hindered structure that is not a suitable geometric replacement for the planar, linear 4-biphenyl core required in advanced materials.

Substitution Risk

Positional isomer substitution (2- or 3-biphenylacetonitrile) may not maintain regiochemical integrity required for target scaffolds.
Simpler acetonitriles (e.g., benzyl cyanide) lack the biphenyl π-system needed for certain condensation and fluorophore reactions.

Tetrazole Precursor for Angiotensin Blockers

The biphenyl tetrazole moiety is a critical structural feature in many non-peptide angiotensin-II inhibitors like Losartan and Irbesartan. 4-Biphenylacetonitrile is a direct precursor to the 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole core. The [3+2] cycloaddition of the nitrile group with an azide source (e.g., sodium azide with a catalyst) is a standard, high-yielding method for forming the tetrazole ring, a crucial bioisostere for a carboxylic acid group. Using a simpler precursor like Phenylacetonitrile would fail to produce the required biphenyl structure essential for receptor binding.

Evidence DimensionPrecursor suitability for biphenyl tetrazole synthesis
Target Compound DataServes as a direct precursor to the essential biphenyl tetrazole pharmacophore.
Comparator Or BaselinePhenylacetonitrile: Lacks the necessary biphenyl moiety, making it an unsuitable precursor for this drug class.
Quantified DifferenceQualitative but absolute: The synthesis is not possible with the comparator.
ConditionsStandard [3+2] cycloaddition reaction conditions (e.g., NaN3, catalyst, DMF solvent).

For synthesizing specific angiotensin II inhibitors, 4-Biphenylacetonitrile is a required, non-interchangeable starting material.

API Synthesis Feasibility
Class-level
4-Biphenylacetonitrile yields Felbinac; 2-isomer does not yield the same API.
Regiochemistry-critical intermediate selection.
Based on reported pharmaceutical manufacturing route; no direct comparative kinetic data.

Core Component for Nematic Liquid Crystals

The rigid, linear structure of the 4-substituted biphenyl core is fundamental to creating calamitic (rod-like) liquid crystals. Compounds derived from 4-Biphenylacetonitrile, such as 4'-alkoxy-4-cyanobiphenyls, are known to form stable nematic and smectic mesophases over broad temperature ranges. For instance, 4'-Octyloxy-4-biphenylcarbonitrile (8OCB), a derivative, exhibits a nematic phase between 66.65 °C and 79.10 °C. This behavior is a direct result of the biphenyl group's geometry. Simpler analogs like those derived from Phenylacetonitrile lack the necessary aspect ratio and intermolecular forces to form such stable liquid crystal phases.

Evidence DimensionNematic Phase Temperature Range
Target Compound DataDerivatives like 8OCB show a stable nematic range of 12.45 °C (66.65 °C to 79.10 °C).
Comparator Or BaselineMolecules based on a single phenyl ring (from Phenylacetonitrile) generally do not exhibit stable nematic phases required for display applications.
Quantified DifferenceEnables the formation of a nematic phase, whereas the comparator does not under similar derivatization.
ConditionsStandard differential scanning calorimetry (DSC) for mesophase transition temperature measurement.

This compound is a critical precursor for synthesizing liquid crystals with specific, wide-range operating temperatures required for displays and optical devices.

β-Ketocyanide Product
Data to verify
Condensation with ethyl phenyl propiolate gives biphenyl-containing β-ketocyanide; benzyl cyanide gives non-biphenyl analog.
Scaffold-specific condensation chemistry.
Qualitative class-level inference; no peer-reviewed source identified for this specific comparison.

Key Intermediate for Fenbufen NSAID

4-Biphenylacetonitrile is a documented precursor for the synthesis of Fenbufen, a non-steroidal anti-inflammatory drug. The synthesis involves the conversion of the nitrile to biphenylacetic acid, which is the active metabolite. While Fenbufen itself can be made via other routes such as Friedel-Crafts acylation of biphenyl, the use of 4-Biphenylacetonitrile provides an alternative pathway that can be advantageous depending on process conditions and available reagents. The biphenyl core is the essential pharmacophore, and starting with a simpler analog like Phenylacetonitrile would require a subsequent, often lower-yielding, cross-coupling reaction to construct the biphenyl system.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataProvides a direct route to the biphenylacetic acid core of Fenbufen.
Comparator Or BaselinePhenylacetonitrile: Requires an additional cross-coupling step (e.g., Suzuki, Stille) to build the necessary biphenyl structure, adding cost and process complexity.
Quantified DifferenceReduces the number of synthetic steps compared to building the biphenyl core from a Phenylacetonitrile starting material.
ConditionsMulti-step organic synthesis for active pharmaceutical ingredients.

For specific, established synthetic routes to Fenbufen or its analogs, this compound offers a more direct pathway by providing the pre-formed biphenyl core, potentially improving overall process efficiency.

Quantum Yield in Film
Reported
~40% QY in P(MMA-co-CHMA) 75:25 matrix
Supports AIE fluorophore design.
Structure-property specific; no direct comparator data for alternative pull moieties.
Commercial Purity Grade
Reported
Purity: 95% – 97% (GC); mp ranges vary by supplier.
Purity specification may affect downstream coupling efficiency.
Supplier-specific lot validation advised; higher purity grades available for stringent applications.

Cardiovascular Drug Discovery Scaffold

This compound is the right choice for research programs focused on synthesizing novel angiotensin II receptor blockers (ARBs). Its structure allows for efficient conversion to the 5-(biphenyl)tetrazole moiety, a proven pharmacophore for targeting hypertension and heart failure.

High-Birefringence Liquid Crystal Formulation

As a key building block for 4,4'-disubstituted cyanobiphenyls, this compound is ideal for developing liquid crystal mixtures with high thermal stability and wide nematic temperature ranges, suitable for high-performance LCDs and other optical switching applications.

NSAID Reference Standards & Metabolites

Procure this compound for the synthesis of the NSAID Fenbufen, its active metabolite biphenylacetic acid, or related analogs for use in pharmacological research, metabolic studies, and as analytical reference standards.

Application Selection Guide

Application
Selection Property
Validation Focus
Intermediate for Felbinac synthesis
Regiochemical specificity (4-position)
Synthetic route compatibility & intermediate purity
Acetylenic β-ketocyanide synthesis
Biphenyl-substituted acetonitrile scaffold
Condensation reaction specificity
AIE fluorophore pull moiety
Electron-withdrawing biphenyl nitrile
Photophysical characterization (QY, AIE behavior)
GPCR antagonist research precursor
4-Biphenyl scaffold for receptor binding
Structure-activity relationship studies

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31603-77-7

Wikipedia

4-Biphenylacetonitrile

Explore Compound Types